molecular formula C22H23ClN2O7S B2779290 methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900013-01-6

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2779290
CAS No.: 900013-01-6
M. Wt: 494.94
InChI Key: DAXUVOUGSNNTCL-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted at positions 4 and 4. The 4-position is occupied by a 4-ethoxyphenyl group, while the 6-position contains a [(5-chloro-2-methoxybenzenesulfonyl)methyl] substituent. Such derivatives are typically synthesized via Biginelli-like multicomponent reactions or post-functionalization of preformed pyrimidine scaffolds . The sulfonylmethyl group is rare in literature, suggesting unique physicochemical or pharmacological properties compared to simpler analogs.

Properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O7S/c1-4-32-15-8-5-13(6-9-15)20-19(21(26)31-3)16(24-22(27)25-20)12-33(28,29)18-11-14(23)7-10-17(18)30-2/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXUVOUGSNNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Tetrahydropyrimidine Derivatives

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents at Position 4 Substituents at Position 6 Key Functional Groups Reference
Methyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl Ester, ketone
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Methyl Ester, fluorophenyl
Methyl 4-(naphthalen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Naphthalen-2-yl Methyl Ester, naphthyl
Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-THP-5-carboxylate 4-Ethoxyphenyl (5-Chloro-2-methoxybenzenesulfonyl)methyl Ester, sulfonyl, ethoxy Target

Key Observations :

  • The target compound’s sulfonylmethyl group distinguishes it from simpler methyl or aryl-substituted analogs .
  • The 4-ethoxyphenyl substituent introduces an ethoxy group, differing from common phenyl or fluorophenyl groups in analogs . Ethoxy may modulate lipophilicity and metabolic stability compared to smaller substituents.

Yield Comparison :

  • Methyl 6-methyl-4-phenyl analogs achieve yields of 60–75% via one-pot synthesis .
  • Bromomethyl derivatives (e.g., Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) show lower yields (~50%) due to side reactions during halogenation .
Physicochemical Properties
  • Solubility: Ethoxy and sulfonyl groups may reduce aqueous solubility compared to methyl/phenyl analogs. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo derivatives () are sparingly soluble in water but soluble in methanol or DMSO .
  • Stability : Sulfonyl-containing compounds are generally stable under acidic conditions but may hydrolyze in basic media.

Biological Activity

Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various functional groups that enhance its chemical reactivity and biological interactions. Key properties include:

PropertyValue
Molecular FormulaC14H15ClN2O3
Molar Mass294.73 g/mol
Density1.256 ± 0.06 g/cm³
Melting Point213-215 °C
Boiling Point411.8 ± 45.0 °C
pKa11.16 ± 0.70

Preliminary studies indicate that this compound acts as a monastrol-type anti-cancer agent, inhibiting specific cellular pathways involved in tumor growth and proliferation. The presence of the 5-chloro-2-methoxybenzenesulfonyl moiety enhances lipophilicity, potentially facilitating better interaction with biological targets such as proteins and nucleic acids.

Interaction Studies

Research has suggested that the compound may bind to specific targets involved in cell cycle regulation or apoptosis pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for quantifying binding affinities and elucidating interaction mechanisms.

Biological Activity

The biological activity of this compound includes:

  • Anti-Cancer Properties :
    • Exhibits notable efficacy against various cancer cell lines.
    • Functions by inhibiting pathways critical for tumor growth.
  • Potential for Drug Development :
    • May serve as a lead compound for new pharmaceuticals targeting cancer progression.
    • Structural modifications could enhance efficacy or reduce toxicity.

Case Studies

Several studies have explored the biological effects of similar compounds within the tetrahydropyrimidine class:

Study 1: Monastrol Analogues

A study on monastrol analogues demonstrated their ability to inhibit mitotic kinesin Eg5, leading to cell cycle arrest in cancer cells. The unique substituents on the tetrahydropyrimidine core were found to significantly influence their biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of tetrahydropyrimidines revealed that modifications at the phenyl ring could enhance anti-cancer activity. Compounds with electron-donating groups exhibited increased potency against specific cancer types.

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